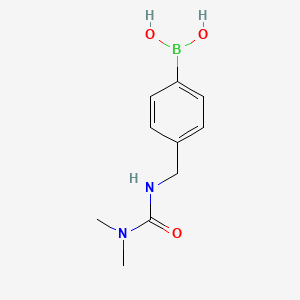

(4-((3,3-Dimethylureido)methyl)phenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-[(dimethylcarbamoylamino)methyl]phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BN2O3/c1-13(2)10(14)12-7-8-3-5-9(6-4-8)11(15)16/h3-6,15-16H,7H2,1-2H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXIHHVWYZCFQNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CNC(=O)N(C)C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (4-((3,3-Dimethylureido)methyl)phenyl)boronic acid

<Senior Application Scientist >

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern medicinal chemistry is increasingly reliant on the strategic use of sophisticated building blocks to construct novel therapeutic agents with enhanced efficacy and optimized pharmacokinetic profiles. Among these, boronic acids have emerged as exceptionally versatile reagents. This guide provides a comprehensive technical overview of a particularly interesting derivative, (4-((3,3-Dimethylureido)methyl)phenyl)boronic acid (CAS Number: 1182344-40-6), from the perspective of a senior application scientist. Our focus will be on the practical application of this compound, delving into the causality behind experimental choices and providing a framework for its successful utilization in a research and development setting.

Core Compound Analysis: Structure, Properties, and Significance

This compound is a bifunctional molecule of significant interest in drug discovery.[1] Its structure marries the well-established reactivity of an aryl boronic acid with a dimethylureido-methyl substituent, a group that can confer desirable physicochemical properties to a parent molecule.

Structural Dissection and Physicochemical Properties

Caption: Chemical structure of the topic molecule.

| Property | Value | Source |

| CAS Number | 1182344-40-6 | [2][3] |

| Molecular Formula | C10H15BN2O3 | PubChem |

| Molecular Weight | 222.05 g/mol | PubChem |

| Appearance | White to off-white solid | [4] |

| Purity | Typically ≥95% | [2][5] |

| Storage | 2-8°C under an inert atmosphere | [2][5] |

The boronic acid moiety is an sp² hybridized, trigonal planar structure with a vacant p-orbital, rendering it a mild Lewis acid.[6] This electronic feature is the basis for its utility in palladium-catalyzed cross-coupling reactions. The dimethylureido-methyl group, on the other hand, is primarily a modulator of physical properties. The urea functionality can act as both a hydrogen bond donor and acceptor, potentially influencing solubility and target engagement.

Strategic Importance in Medicinal Chemistry

The incorporation of boronic acids into drug candidates has seen a significant rise, with several FDA-approved drugs featuring this moiety.[1][7] this compound is particularly valuable as it allows for the introduction of a specific side chain that can:

-

Enhance Pharmacokinetic Properties: The polarity of the urea group can improve aqueous solubility, while the overall substituent can be tailored to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.

-

Modulate Target Affinity: The dimethylureido-methyl group can form specific interactions within a biological target's binding site, potentially increasing potency and selectivity.

-

Serve as a Versatile Synthetic Handle: Its primary utility lies in its role in the Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for C-C bond formation.[8][9]

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The following protocol is a representative and reliable method.

Synthetic Workflow

Caption: A typical synthetic workflow.

Detailed Experimental Methodology

Materials:

-

4-Bromobenzylamine hydrochloride

-

N,N-Dimethylcarbamoyl chloride

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

1,4-Dioxane

-

Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Step 1: Synthesis of 1-(4-Bromobenzyl)-3,3-dimethylurea

-

Rationale: This step introduces the dimethylurea moiety. Triethylamine is used as a base to neutralize the HCl salt of the starting material and the HCl generated during the reaction.

-

Procedure:

-

Suspend 4-bromobenzylamine hydrochloride (1.0 eq) in DCM.

-

Add triethylamine (2.2 eq) and stir for 10 minutes at room temperature.

-

Add N,N-dimethylcarbamoyl chloride (1.1 eq) dropwise.

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography (silica gel, hexanes/EtOAc gradient).

-

Step 2: Synthesis of this compound, pinacol ester

-

Rationale: The Miyaura borylation is a palladium-catalyzed reaction that converts the aryl bromide to a boronate ester.[10] B₂pin₂ is a stable and easy-to-handle source of boron. Pd(dppf)Cl₂ is a common and effective catalyst for this transformation.

-

Procedure:

-

To a solution of 1-(4-bromobenzyl)-3,3-dimethylurea (1.0 eq) in 1,4-dioxane, add B₂pin₂ (1.1 eq), Pd(dppf)Cl₂ (0.03 eq), and potassium acetate (3.0 eq).

-

Degas the mixture with argon for 15 minutes.

-

Heat the reaction to 80-90°C and stir for 12-24 hours.

-

Cool the reaction to room temperature and filter through a pad of celite.

-

Concentrate the filtrate and purify by flash column chromatography.

-

Step 3: Hydrolysis to this compound

-

Rationale: The pinacol ester is a protecting group for the boronic acid. Acidic hydrolysis cleaves the pinacol group to yield the final product.

-

Procedure:

-

Dissolve the pinacol ester in a mixture of acetone and 1M HCl.

-

Stir at room temperature for 4-6 hours.

-

Remove the acetone in vacuo.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the final product.

-

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this reagent is as a coupling partner in the Suzuki-Miyaura reaction, a cornerstone of modern C-C bond formation.[8][9]

Generalized Suzuki-Miyaura Protocol

Caption: Suzuki-Miyaura cross-coupling workflow.

A typical procedure involves reacting the boronic acid with an aryl or heteroaryl halide in the presence of a palladium catalyst and a base in a suitable solvent system. The choice of catalyst, base, and solvent is crucial and often needs to be optimized for a specific substrate pair.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons, the benzylic methylene protons, the N-H proton, and the two N-methyl groups. The B(OH)₂ protons may appear as a broad singlet. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. |

| LC-MS | A peak corresponding to the mass of the protonated molecule [M+H]⁺. Purity can be assessed by the relative area of the main peak.[11] |

| HPLC | A single major peak, with purity determined by area percentage. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or TFA) is a good starting point.[12] |

Safety and Handling

As with all organoboron compounds, appropriate safety precautions must be observed.[13]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[14]

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust.[13] Avoid contact with skin and eyes.[14]

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation.[2][13] Boronic acids can dehydrate to form cyclic boroxine anhydrides.

-

Incompatibilities: Avoid strong oxidizing agents.[13]

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and organic synthesists. Its utility in the robust Suzuki-Miyaura cross-coupling reaction, combined with the potential for the dimethylureido-methyl substituent to favorably modulate the properties of a target molecule, makes it a powerful tool in the design and synthesis of novel compounds. A thorough understanding of its synthesis, characterization, and handling, as outlined in this guide, is paramount to its successful application in research and drug development.

References

-

Das, A., & Rhee, H. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. Available at: [Link]

-

ESPI Metals. (n.d.). Boron Safety Information. Available at: [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available at: [Link]

-

Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available at: [Link]

-

Organic Syntheses. (2011). Working with Hazardous Chemicals. Org. Synth. 88, 207-211. Available at: [Link]

-

Journal of Nanostructures. (2024, July 15). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Available at: [Link]

-

Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). American Pharmaceutical Review. Available at: [Link]

-

SciELO México. (n.d.). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Available at: [Link]

-

Zakarian Lab Safety Protocol. (n.d.). University of California, Santa Barbara. Available at: [Link]

-

Analytical Methods (RSC Publishing). (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Available at: [Link]

-

Research Core Facilities. (n.d.). SAFETY DATA SHEET Boron (pieces). Available at: [Link]

-

MDPI. (2020, September 21). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available at: [Link]

-

PubMed. (n.d.). Phenylboronic Acid-polymers for Biomedical Applications. Available at: [Link]

-

Synthesis and Application of Constrained Amidoboronic Acids Using Amphoteric Boron-Containing Building Blocks. (2021, December 13). ACS Publications. Available at: [Link]

-

PubMed. (2020, June 1). Design and discovery of boronic acid drugs. Available at: [Link]

-

ResearchGate. (n.d.). Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. Available at: [Link]

-

Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available at: [Link]

-

SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P. Available at: [Link]

-

Dana Bioscience. (n.d.). (4-(3,3-Dimethylureido)phenyl)boronic acid 5g. Available at: [Link]

-

LabRulez LCMS. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available at: [Link]

-

VTechWorks. (2010, May 5). Synthesis and Application of Boronic Acid Derivatives. Available at: [Link]

-

Sciforum. (n.d.). Synthesis of boronic esters derived from boronic and diboronic acids and tartrate derivatives. Available at: [Link]

-

PubChem. (n.d.). (3-Methoxy-4-methylphenyl)boronic acid. Available at: [Link]

Sources

- 1. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (4-(3,3-Dimethylureido)phenyl)boronic acid | 1182344-40-6 [sigmaaldrich.com]

- 3. (4-(3,3-Dimethylureido)phenyl)boronic acid | 1182344-40-6 [sigmaaldrich.com]

- 4. danabiosci.com [danabiosci.com]

- 5. (4-(3-Methylureido)phenyl)boronic acid | 1182315-47-4 [sigmaaldrich.com]

- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 7. mdpi.com [mdpi.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]

- 10. mdpi.com [mdpi.com]

- 11. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]

- 13. Boron - ESPI Metals [espimetals.com]

- 14. leapchem.com [leapchem.com]

(4-((3,3-Dimethylureido)methyl)phenyl)boronic acid structure elucidation

An In-depth Technical Guide to the Structure Elucidation of (4-((3,3-Dimethylureido)methyl)phenyl)boronic acid

Foreword: The Imperative of Unambiguous Structural Verification

In the landscape of modern drug discovery and materials science, boronic acids are pivotal intermediates, renowned for their utility in Suzuki-Miyaura cross-coupling reactions and as pharmacophores in their own right.[1][2] The compound this compound is a molecule of significant interest, integrating the reactive boronic acid moiety with a hydrogen-bonding urea group. This unique combination makes it a valuable building block for complex molecular architectures.

However, the synthesis of such multifunctional molecules can yield impurities, isomers, or degradation products like boroxines (cyclic anhydrides). Therefore, a rigorous and multi-faceted approach to structure elucidation is not merely an academic exercise; it is a critical component of quality control, ensuring the compound's identity, purity, and stability for its intended application. This guide provides a comprehensive, field-proven strategy for the definitive structural characterization of this molecule, grounded in the principles of modern analytical chemistry.

Molecular Overview and Physicochemical Properties

The target molecule comprises a para-substituted phenylboronic acid, where the substituent is a methyl group linked to a 3,3-dimethylurea functional group. This structure presents several key features for analytical interrogation: an aromatic ring system, a boronic acid group with exchangeable protons, a urea linkage with a distinct carbonyl environment, and aliphatic methyl groups.

Caption: Chemical structure of the target compound.

Table 1: Core Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅BN₂O₃ | [3] |

| Molecular Weight | 222.05 g/mol | N/A |

| Appearance | Solid Powder | [4] |

| Purity (Typical) | ≥95% | [3][4] |

| Storage Conditions | Inert atmosphere, 2-8°C | [3][4] |

The Analytical Triad: NMR, Mass Spectrometry, and IR Spectroscopy

A confident structural assignment relies on the convergence of data from orthogonal analytical techniques. We will begin with the most powerful methods for elucidating organic structures: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), supported by Infrared (IR) Spectroscopy for functional group confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and quantity of specific nuclei (¹H, ¹³C, ¹¹B).

Causality of Experimental Choice: For a molecule with exchangeable protons (B(OH)₂ and NH), the choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is preferred over chloroform (CDCl₃) or methanol (CD₃OD) as it is less prone to rapid proton exchange, allowing for the observation of these key functional group signals.

This technique identifies all unique proton environments in the molecule.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of DMSO-d₆.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as a reference (0 ppm).

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Processing: Process the data with appropriate phasing, baseline correction, and integration.

Table 2: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.8-8.0 | Broad singlet | 2H | B(OH )₂ | Boronic acid protons are acidic and often appear as a broad signal. |

| ~7.70 | d, J ≈ 8 Hz | 2H | Ar-H (ortho to B) | Protons ortho to the electron-withdrawing boronic acid group are deshielded. |

| ~7.25 | d, J ≈ 8 Hz | 2H | Ar-H (ortho to CH₂) | Protons ortho to the methylene group are less deshielded. |

| ~6.45 | t, J ≈ 6 Hz | 1H | NH | The urea N-H proton couples with the adjacent methylene protons. |

| ~4.20 | d, J ≈ 6 Hz | 2H | Ar-CH₂ -NH | Methylene protons are coupled to the adjacent N-H proton. |

| ~2.80 | s | 6H | N(CH₃ )₂ | The two methyl groups are equivalent and appear as a singlet. |

This provides a count of the unique carbon atoms and information about their chemical nature (alkane, aromatic, carbonyl).

Key Insight: The carbon atom directly attached to the boron (C-B) is often difficult to observe or appears as a very broad, low-intensity signal. This is due to quadrupolar relaxation caused by the adjacent boron nucleus (both ¹⁰B and ¹¹B are quadrupolar), a characteristic feature that itself serves as a piece of structural evidence.[5]

Table 3: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~157 | C =O | Typical chemical shift for a urea carbonyl carbon. |

| ~142 | Ar-C (para to B) | Aromatic quaternary carbon attached to the methylene group. |

| ~134 | Ar-C H (ortho to B) | Aromatic methine carbons deshielded by the boronic acid. |

| ~133 (broad) | Ar-C -B | Quaternary carbon attached to boron; signal may be unobserved.[5] |

| ~127 | Ar-C H (ortho to CH₂) | Aromatic methine carbons shielded relative to those ortho to boron. |

| ~45 | Ar-C H₂-NH | Methylene carbon. |

| ~35 | N(C H₃)₂ | Dimethyl carbons. |

This technique is essential for confirming the presence and oxidation state of boron.[6]

Expertise in Practice: For boronic acids, ¹¹B NMR provides a direct window into the boron's chemical environment. A single, relatively sharp peak is expected for the trigonal planar (sp²) boronic acid. The formation of boronate esters or the tetrahedral boronate anion at high pH would result in a significant upfield shift.[7][8] This makes ¹¹B NMR an excellent tool for stability and formulation studies.

Expected Data: A signal in the range of δ 28-33 ppm (relative to BF₃·OEt₂) is characteristic of an arylboronic acid.[8]

Caption: A streamlined workflow for NMR-based structure elucidation.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

MS provides the exact molecular weight and, through fragmentation analysis, corroborates the proposed structure. Electrospray Ionization (ESI) is the preferred method for this polar, non-volatile molecule.

Self-Validating Protocol: The key to a trustworthy MS result for this compound is observing the characteristic isotopic signature of boron. Boron has two stable isotopes: ¹¹B (~80.2%) and ¹⁰B (~19.8%). Therefore, the molecular ion peak will not be a single peak but a cluster, with the [M+H]⁺ peak (containing ¹¹B) being the most abundant, accompanied by a smaller [M-1+H]⁺ peak (containing ¹⁰B) at approximately 24% of its intensity.[9][10] Observing this ratio validates the presence of a single boron atom.

Experimental Protocol: LC-MS (ESI)

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

-

Chromatography (Optional but Recommended): Inject the sample onto a C18 HPLC column to ensure the analysis of a pure peak.

-

Ionization: Use ESI in positive ion mode to generate the [M+H]⁺ ion.

-

Mass Analysis: Acquire full scan data to identify the molecular ion.

-

Tandem MS (MS/MS): Select the molecular ion and subject it to collision-induced dissociation (CID) to generate characteristic fragment ions.

Table 4: Predicted High-Resolution MS (HRMS) and MS/MS Data

| m/z (Calculated for C₁₀H₁₅¹¹BN₂O₃) | Ion | Rationale for Formation |

| 223.1248 | [M+H]⁺ | Protonated molecular ion. |

| 205.1142 | [M+H - H₂O]⁺ | Loss of a water molecule from the boronic acid moiety. |

| 178.1193 | [M+H - B(OH)₃]⁺ | Cleavage of the C-B bond. |

| 149.0862 | [C₉H₁₁N₂O]⁺ | Cleavage of the benzylic C-C bond with loss of B(OH)₂. |

| 72.0811 | [C₄H₁₀N]⁺ | Fragment corresponding to the dimethylaminomethyl cation. |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

FTIR is a rapid and effective method for confirming the presence of key functional groups.

Experimental Protocol: ATR-FTIR

-

Background: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure.

-

Data Acquisition: Collect the sample spectrum, typically over a range of 4000-400 cm⁻¹.

Table 5: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3400-3200 (broad) | O-H stretch | Boronic Acid | The broadness indicates strong hydrogen bonding.[11] |

| ~3350 | N-H stretch | Urea | Confirms the presence of the secondary amide proton. |

| ~1630 | C=O stretch (Amide I) | Urea | A strong, sharp peak characteristic of the urea carbonyl.[12][13] |

| ~1560 | N-H bend (Amide II) | Urea | Confirms the N-H bond within the urea structure.[13] |

| ~1350 | B-O stretch | Boronic Acid | A key indicator for the boronic acid moiety. |

| ~850 | C-H out-of-plane bend | 1,4-disubstituted benzene | Confirms the para-substitution pattern of the aromatic ring. |

Orthogonal Verification: Purity and Absolute Structure

While the spectroscopic triad confirms the molecular structure, further techniques are required to assess purity and, if necessary, determine the absolute three-dimensional arrangement.

High-Performance Liquid Chromatography (HPLC): Assessing Purity

Purity is a critical parameter. RP-HPLC with UV detection is the standard for quantifying the main component and any related impurities.

Expert Insight: A common impurity in boronic acids is the corresponding trimeric anhydride, known as a boroxine. While MS can differentiate these, HPLC is used to quantify them. A well-developed HPLC method should be able to separate the boronic acid from its boroxine and other potential synthetic by-products.[14] The use of an acidic mobile phase helps to keep the boronic acid protonated and minimize peak tailing.[15][16]

Experimental Protocol: RP-HPLC

-

System: An HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A linear gradient from 5% B to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample: Dissolve sample in Mobile Phase A/B (50:50) at ~0.5 mg/mL.

X-ray Crystallography: The Gold Standard

For an unambiguous, absolute confirmation of the three-dimensional structure, single-crystal X-ray diffraction is the definitive method. This is particularly valuable for resolving any stereochemical or isomeric ambiguities and for understanding solid-state packing and intermolecular interactions.

Causality of Use: While not routine for every batch, obtaining a crystal structure is invaluable for a reference standard. It would definitively confirm the connectivity and reveal intermolecular hydrogen bonding networks, which are expected to be extensive given the presence of both boronic acid and urea moieties. Phenylboronic acids are well-known to form hydrogen-bonded dimers in the solid state.[17][18][19]

Integrated Strategy for Definitive Elucidation

The structural elucidation of this compound is a process of building a case through layers of corroborating evidence. No single technique is sufficient. The logical flow is to first confirm the molecular weight and elemental composition (MS), then map out the molecular framework and functional groups (NMR, IR), and finally, quantify the purity of the verified structure (HPLC).

Caption: A holistic workflow combining multiple analytical techniques for confident structure verification.

By systematically applying this multi-technique strategy, researchers and drug development professionals can ensure the unequivocal identity and quality of this compound, thereby guaranteeing the integrity and reproducibility of their downstream scientific endeavors.

References

- Brooks, R. C. L., & Jones, R. N. (1951). The Infra-red Absorption Spectrum and Structure of Urea. Journal of the Chemical Society, 78, 12-20.

- Cragg, R. H., & Weston, A. F. (1974). Mass spectra of boron compounds. Journal of Organometallic Chemistry, 67(2), 161-219.

- Duval, S., et al. (2012). A simple and efficient TLC-based method for the detection of boronic acids and their derivatives. Tetrahedron Letters, 53(32), 4154-4156.

-

Rettig, S. J., & Trotter, J. (1977). Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2. Canadian Journal of Chemistry, 55(17), 3071-3075. [Link]

- Yamaguchi, A., et al. (1957). The Infra-red Absorption Spectrum and Structure of Urea. Spectrochimica Acta, 10, 179-187.

-

Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Application Note. [Link]

-

Rettig, S. J., & Trotter, J. (1977). Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2. ResearchGate. [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Material for a relevant publication. RSC Publishing. [Link]

-

Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Website. [Link]

-

ResearchGate. (2014). Does any one have a general idea about Boronic acids HPLC methods? Q&A Forum. [Link]

-

van der Horst, M. A., et al. (2014). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A, 1357, 57-63. [Link]

-

Siodłak, D., et al. (2008). Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods. The Journal of Chemical Physics, 128(12), 124513. [Link]

-

Pizzi, A., et al. (2012). FT-IR spectra of urea formaldehyde (UF) and UF mixed with ammonium and aluminium based hardener. ResearchGate. [Link]

-

Wikipedia. (n.d.). Phenylboronic acid. Wikipedia, The Free Encyclopedia. [Link]

-

Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of urea. Doc Brown's Advanced Organic Chemistry Revision Notes. [Link]

-

Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications. In Boronic Acids (pp. 1-133). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]

-

Lead Sciences. (n.d.). (4-(3-Methylureido)phenyl)boronic acid. Product Page. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Acetylphenylboronic acid. PubChem Compound Database. [Link]

-

Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071-15076. [Link]

-

ResearchGate. (n.d.). FTIR spectra of pure urea (a), the molecular precursor (b), and the... Scientific Figure. [Link]

-

ResearchGate. (2010). ChemInform Abstract: Structure, Properties, and Preparation of Boronic Acid Derivatives: Reactions and Applications. ResearchGate. [Link]

-

Cragg, R. H., et al. (1970). Doubly Charged Ions in the Mass Spectra of Some Organoboron Derivatives. Journal of the American Chemical Society, 92(24), 7163-7164. [Link]

- Pigeaud, A. (1954). An X-ray Investigation of Phenyl Boric Anhydride. Cornell University.

-

ResearchGate. (n.d.). FTIR spectra of urethane, urea and their mixture. Scientific Figure. [Link]

-

De Luca, F., et al. (2018). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. ACS Infectious Diseases, 4(7), 1156-1167. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for a relevant publication. RSC Publishing. [Link]

-

Dana Bioscience. (n.d.). (4-(3,3-Dimethylureido)phenyl)boronic acid 5g. Product Page. [Link]

-

Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. PubMed. [Link]

-

Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071-15076. [Link]

-

Shapiro, I., et al. (1967). Mass Spectrometry in Boron Chemistry. In Mass Spectrometry (Vol. 72, pp. 20-33). American Chemical Society. [Link]

-

Chegg. (2017). Solved c) In the 'HNMR spectrum for 4-methylphenylboronic. Chegg.com. [Link]

-

Organic Syntheses. (2022). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses, 99, 92-112. [Link]

-

Borates Today. (2023). The Boron Mass Spectrum: Isotopes, Peaks, and Real-World Applications. Borates Today. [Link]

-

Georgiou, I., et al. (2022). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 27(19), 6296. [Link]

- Google Patents. (2003). US6576789B1 - Process for the preparation of substituted phenylboronic acids.

Sources

- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. (4-(3-Methylureido)phenyl)boronic acid - Lead Sciences [lead-sciences.com]

- 4. (4-(3-Methylureido)phenyl)boronic acid | 1182315-47-4 [sigmaaldrich.com]

- 5. rsc.org [rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. par.nsf.gov [par.nsf.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The Boron Mass Spectrum: Isotopes, Peaks, and Real-World Applications | Borates Today [borates.today]

- 11. pubs.aip.org [pubs.aip.org]

- 12. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System | Waters [waters.com]

- 16. waters.com [waters.com]

- 17. cdnsciencepub.com [cdnsciencepub.com]

- 18. researchgate.net [researchgate.net]

- 19. scispace.com [scispace.com]

Molecular weight and formula of (4-((3,3-Dimethylureido)methyl)phenyl)boronic acid

Technical Monograph: Characterization and Utilization of (4-((3,3-Dimethylureido)methyl)phenyl)boronic acid

Executive Summary & Chemical Identity

This compound is a bifunctional organoboron building block designed for medicinal chemistry applications. It features a phenylboronic acid moiety (for Suzuki-Miyaura cross-coupling) linked via a methylene bridge to a 3,3-dimethylurea motif.

This specific architecture serves two critical functions in drug design:

-

Synthetic Handle: The boronic acid enables rapid diversification via palladium-catalyzed cross-coupling.

-

Pharmacophoric Element: The dimethylurea group acts as a hydrogen bond acceptor/donor system, often utilized to engage the "gatekeeper" residues in kinase inhibitors or to improve aqueous solubility compared to simple aryl/alkyl chains.

Physicochemical Profile[1][2][3][4][5][6]

| Property | Specification |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₅BN₂O₃ |

| Molecular Weight | 222.05 g/mol |

| CAS Number (Precursor) | 75705-21-4 (4-(Aminomethyl)phenylboronic acid HCl) |

| Physical State | White to off-white solid |

| Solubility | Soluble in DMSO, Methanol, DMF; Sparingly soluble in Water, DCM |

| pKa (Boronic Acid) | ~8.8 (Ionizes to boronate anion at basic pH) |

Synthesis & Quality Control

As this compound is often synthesized in situ or on-demand from the commercially available amine precursor, the following protocol ensures high fidelity and prevents common pitfalls like protodeboronation.

Synthetic Route

The synthesis utilizes a nucleophilic acyl substitution between 4-(aminomethyl)phenylboronic acid and dimethylcarbamoyl chloride .

Figure 1: Synthetic pathway for the generation of the target urea-boronic acid.

Step-by-Step Protocol

-

Preparation: Suspend 4-(aminomethyl)phenylboronic acid hydrochloride (1.0 equiv) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Activation: Cool to 0°C. Add Triethylamine (Et₃N) (3.0 equiv) dropwise. The suspension should clear as the free amine is generated.

-

Acylation: Add Dimethylcarbamoyl chloride (1.1 equiv) dropwise.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

-

Self-Validation Point: Monitor by TLC (MeOH/DCM 1:9). The starting amine (ninhydrin positive) should disappear.

-

-

Workup:

-

Quench with 1M HCl (carefully, to avoid protodeboronation, keep pH > 4 briefly or wash quickly).

-

Extract with EtOAc. The product is amphiphilic; if it remains in the aqueous phase, salt out with NaCl and extract with n-Butanol or evaporate and purify via reverse-phase chromatography.

-

Preferred Purification: Recrystallization from Water/Methanol or Reverse Phase Flash Chromatography (C18, Water/Acetonitrile gradient).

-

Quality Control Attributes

-

¹H NMR (DMSO-d₆):

-

δ ~8.0 ppm (s, 2H): Boronic acid hydroxyls (disappears with D₂O shake).

-

δ ~7.7 & 7.2 ppm (d, 4H): Para-substituted aromatic system.

-

δ ~6.5 ppm (t, 1H): Urea NH.

-

δ ~4.2 ppm (d, 2H): Benzylic -CH₂-.

-

δ ~2.8 ppm (s, 6H): Dimethyl group (-N(CH₃)₂).

-

-

Mass Spectrometry: ESI+ m/z 223.1 [M+H]⁺. Note: Boronic acids often show esters with MeOH solvent in MS.

Handling & Stability: The Boroxine Equilibrium

Researchers must be aware that free boronic acids exist in a dynamic equilibrium with their cyclic trimeric anhydrides, known as boroxines .

-

Observation: A "pure" sample may appear to have a non-stoichiometric melting point or elemental analysis due to water loss.

-

Reversibility: This dehydration is reversible. In aqueous Suzuki coupling conditions, the boroxine hydrolyzes back to the active monomeric boronic acid species.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Avoid prolonged exposure to humid air to prevent inconsistent hydration states.

Application: Self-Validating Suzuki-Miyaura Coupling

The primary utility of this molecule is to transfer the dimethylureidomethyl-phenyl motif onto an aryl halide scaffold.

Mechanism of Action

The boronic acid undergoes transmetallation with a Palladium(II) species. The presence of the urea group requires specific base selection to prevent inhibition of the catalyst via coordination.

Figure 2: Catalytic cycle for the cross-coupling of the urea-boronic acid.

Optimized Protocol

-

Reagents:

-

Aryl Halide (1.0 equiv).

-

This compound (1.2–1.5 equiv).

-

Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%). Rationale: The bidentate dppf ligand resists displacement by the urea nitrogen.

-

Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for sterically hindered substrates).

-

Solvent: 1,4-Dioxane : Water (4:1 ratio). Rationale: Water is strictly required to keep the boronic acid in the active monomeric state.

-

-

Procedure:

-

Purge solvents with nitrogen for 15 minutes (degassing).

-

Combine reagents in a sealed vial.

-

Heat to 80–100°C for 2–6 hours.

-

-

Self-Validation (In-Process Control):

-

LC-MS Monitoring: Track the consumption of the Aryl Halide.

-

Warning Sign: If the boronic acid is consumed but no product forms, check for protodeboronation (formation of (3,3-dimethylureido)methylbenzene). If this occurs, lower the temperature to 60°C and switch to a milder base like K₃PO₄.

-

References

-

Santa Cruz Biotechnology. 4-(Aminomethyl)phenylboronic acid hydrochloride - Product Data Sheet. Retrieved from

-

Hall, H. K. (1956). Correlation of the Rates of Solvolysis of Carbamoyl Chlorides. Journal of the American Chemical Society.[1]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link

Sources

The Boronic Acid Functional Group: A Technical Guide to Reactivity, Stability, and Application

Executive Summary

The boronic acid functional group (

Part 1: Fundamental Electronic Structure & Lewis Acidity

The reactivity of boronic acids is dictated by the boron atom's electron deficiency. In its neutral state, the boron is

The Trigonal-Tetrahedral Equilibrium

In aqueous media, boronic acids exist in a pH-dependent equilibrium. This is not merely a physical state change but a radical alteration of reactivity.

-

Neutral Form (

): Electrophilic. Reacts with nucleophiles (e.g., peroxides, alcohols). -

Anionic Form (

): Nucleophilic. The "ate" complex (hydroxyboronate) is the active species in cross-coupling reactions.

The

Visualization: The Activation Equilibrium

The following diagram illustrates the geometric and electronic shift that triggers reactivity.

Figure 1: The pH-dependent equilibrium between the neutral Lewis acid and the anionic Lewis base forms.[2][3]

Part 2: The Suzuki-Miyaura Cross-Coupling Paradigm

The Suzuki-Miyaura reaction is the primary consumer of boronic acids in pharmaceutical manufacturing. The critical insight for process chemists is that the neutral boronic acid is unreactive toward the Palladium(II) intermediate.

Mechanistic Causality: The Role of Base

Many protocols fail because the role of the base is misunderstood. The base does not merely neutralize acid byproducts; it performs Boron Activation .

-

Oxidative Addition: Pd(0) inserts into the Aryl-Halide bond.[3][4]

-

Activation: The base (hydroxide, carbonate, or alkoxide) attacks the boron's empty

-orbital, forming the boronate anion ( -

Transmetallation: This is the rate-determining step.[5] The "ate" complex transfers its organic group (

) to the Palladium center, expelling the inorganic boron byproduct.

Visualization: The Catalytic Cycle

Figure 2: The Suzuki-Miyaura cycle highlighting the mandatory activation of boron by base prior to transmetallation.[3]

Experimental Protocol A: Robust Suzuki Coupling

Scope: Coupling of electron-neutral aryl bromides with phenylboronic acid.

-

Reagents: Aryl bromide (1.0 equiv), Boronic acid (1.2 equiv),

(3 mol%), -

Solvent System: 1,4-Dioxane : Water (4:1 ratio). Note: Water is essential to dissolve the base and facilitate the formation of the boronate species.

-

Degassing: Sparge the solvent mixture with Argon for 15 minutes. Oxygen poisons Pd(0).

-

Reaction: Heat to 80°C for 4-12 hours.

-

Workup: Cool, dilute with EtOAc, wash with water. The boron byproducts (boric acid) partition into the aqueous phase.

Part 3: Reversible Covalent Bonding & Stability

Beyond coupling, boronic acids are defined by their ability to form reversible esters with diols and their susceptibility to oxidative degradation.

Reversible Esterification (Chemical Biology)

Boronic acids react rapidly with 1,2- and 1,3-diols to form cyclic boronate esters.[6] This is the mechanism behind:

-

Sugar Sensing: Fluorescent boronic acid probes bind to glucose (a polyol), changing electronic properties.

-

MIDA Boronates: The N-methyliminodiacetic acid (MIDA) ligand locks the boron into a rigid

hybridized cage. This removes the empty orbital, rendering the boron inert to cross-coupling until the protecting group is hydrolyzed.

Protodeboronation (The Instability Factor)

A major failure mode in scale-up is protodeboronation , where the C-B bond is cleaved by a proton, yielding the arene (

-

Mechanism: Facilitated by base.[4][7][8][9][10] The boronate anion is actually more susceptible to protonolysis than the neutral acid.

-

Risk Factors: Electron-deficient rings (e.g., 2-pyridineboronic acid) and high temperatures.

-

Mitigation: Use anhydrous conditions (if using boronate esters) or switch to MIDA boronates for slow-release of the active species.[11]

Oxidation (C-B to C-O)

Boronic acids are essentially "masked alcohols." Upon treatment with hydrogen peroxide (

Data Summary: Derivative Stability

| Derivative | Hybridization | Reactivity Mode | Stability (Hydrolysis) | Primary Application |

| Free Acid ( | High (Lewis Acid) | Low (Equilibrium) | Standard Reagent | |

| Pinacol Ester ( | Moderate | High (Steric bulk) | Storage, anhydrous coupling | |

| MIDA Boronate | Inert (Protected) | Very High | Iterative synthesis, storage | |

| Trifluoroborate ( | Inert (until hydrolyzed) | High | Slow-release coupling |

Part 4: References

-

Suzuki, A. (1991). "Synthetic Studies via the Cross-Coupling Reaction of Organoboron Derivatives with Organic Halides." Pure & Applied Chemistry. Link

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews. Link

-

Bull, S. D., et al. (2013). "Exploiting the Reversible Covalent Bonding of Boronic Acids: Recognition, Sensing, and Assembly." Accounts of Chemical Research. Link

-

Gillis, E. P., & Burke, M. D. (2007). "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society.[3][12] Link

Sources

- 1. pharmiweb.com [pharmiweb.com]

- 2. researchgate.net [researchgate.net]

- 3. chembites.org [chembites.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. Exploiting the reversible covalent bonding of boronic acids: recognition, sensing, and assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Khan Academy [khanacademy.org]

- 9. Protodeboronation - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. research.ed.ac.uk [research.ed.ac.uk]

- 12. Insight into Transmetalation Enables Cobalt-Catalyzed Suzuki–Miyaura Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Suzuki coupling protocol using (4-((3,3-Dimethylureido)methyl)phenyl)boronic acid

An In-Depth Guide to the Suzuki-Miyaura Coupling Protocol Using (4-((3,3-Dimethylureido)methyl)phenyl)boronic acid

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its remarkable versatility and functional group tolerance in forging carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction between an organoboron species and an organohalide or triflate is a fundamental tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4][5] The utility of the Suzuki coupling is profoundly influenced by the nature of the coupling partners. Boronic acids bearing complex functional groups are particularly valuable as they allow for the direct installation of intricate molecular fragments, streamlining synthetic routes and enabling access to novel chemical matter.

This application note provides a detailed protocol and expert insights for utilizing This compound in Suzuki-Miyaura coupling reactions. The presence of the dimethylureido moiety introduces a unique structural and functional element. This group can enhance aqueous solubility, provide a site for hydrogen bonding interactions, and potentially influence the electronic properties of the boronic acid, thereby impacting reaction kinetics and efficiency. This guide is intended for researchers in organic synthesis and drug development, offering a comprehensive framework from mechanistic principles to practical execution and optimization.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle orchestrated by a palladium complex.[2][6][7] Understanding these fundamental steps is critical for rational troubleshooting and optimization. The cycle comprises three key stages: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition : The cycle begins with a catalytically active Pd(0) species, which undergoes oxidative addition with the organohalide (Ar¹-X). This step involves the insertion of the palladium atom into the carbon-halogen bond, forming a Pd(II) intermediate.[2] The reactivity of the halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[5][6]

-

Transmetalation : This is the crucial step where the organic fragment from the boron reagent is transferred to the palladium center. The boronic acid (Ar²-B(OH)₂) must first be activated by a base to form a more nucleophilic boronate species (e.g., [Ar²-B(OH)₃]⁻).[6][8] This boronate then exchanges its organic group (Ar²) with the halide on the Pd(II) complex, yielding a new diorganopalladium(II) intermediate.

-

Reductive Elimination : In the final step, the two organic fragments (Ar¹ and Ar²) on the palladium center couple, forming the new C-C bond of the desired biaryl product (Ar¹-Ar²). This process regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2]

Protocol: Suzuki Coupling of an Aryl Bromide with this compound

This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization may be required depending on the specific nature of the aryl halide coupling partner.

Reagent and Reaction Parameters

| Component | Role | Molar Eq. | Mol (mmol) | Amount (mg/mL) |

| Aryl Bromide (e.g., 4-Bromoanisole) | Electrophile | 1.0 | 0.5 | 93.5 mg |

| This compound | Nucleophile Source | 1.2 | 0.6 | 133.3 mg |

| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Catalyst | 0.03 | 0.015 | 17.3 mg |

| Potassium Carbonate (K₂CO₃) | Base | 2.0 | 1.0 | 138.2 mg |

| 1,4-Dioxane | Solvent | - | - | 4.0 mL |

| Water (Degassed) | Co-solvent | - | - | 1.0 mL |

Experimental Workflow

The following diagram outlines the key steps from reaction setup to the isolation of the final product.

Step-by-Step Methodology

-

Reaction Setup : To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (0.5 mmol, 1.0 eq.), this compound (0.6 mmol, 1.2 eq.), and finely powdered potassium carbonate (1.0 mmol, 2.0 eq.).

-

Inert Atmosphere : Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed. Oxygen can deactivate the palladium catalyst.[9]

-

Catalyst and Solvent Addition : Under a positive flow of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.015 mmol, 0.03 eq.). Via syringe, add the degassed 1,4-dioxane (4.0 mL) and degassed water (1.0 mL). The use of a water co-solvent is common and often accelerates the reaction.[10]

-

Reaction Execution : Immerse the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 4-12 hours.

-

Monitoring : The reaction progress should be monitored periodically by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the consumption of the limiting reagent (the aryl bromide).

-

Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

-

Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure biaryl product.

Troubleshooting and Optimization Guide

Even robust protocols may require optimization for different substrates. The following table addresses common issues and suggests logical solutions.[1]

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low/No Conversion | - Inactive catalyst- Insufficiently degassed solvents- Ineffective base | - Use a fresh bottle of catalyst or a more active pre-catalyst (e.g., a Buchwald pre-catalyst).[9]- Ensure thorough degassing of all solvents.[9]- Try a stronger or more soluble base like K₃PO₄ or Cs₂CO₃.[9] |

| Protodeboronation | - Boronic acid is sensitive to reaction conditions (heat, base). | - Use a milder base (e.g., K₃PO₄).- Lower the reaction temperature and extend the reaction time.- Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester).[11] |

| Homocoupling | - Side reaction of the boronic acid or aryl halide. | - Use a Pd(0) source like Pd(PPh₃)₄ directly.- Optimize the Pd:ligand ratio; bulky, electron-rich ligands can suppress this pathway.[9]- Add the boronic acid slowly to the reaction mixture. |

| Difficult Substrate | - Electron-rich aryl halide or sterically hindered partner. | - Switch to a more electron-rich and bulky ligand (e.g., SPhos, XPhos) to facilitate oxidative addition and reductive elimination.[2][9]- Increase catalyst loading to 3-5 mol%.[9] |

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the Suzuki-Miyaura cross-coupling using this compound. By understanding the underlying mechanism and the rationale behind each experimental choice, researchers can effectively implement this procedure and troubleshoot challenges that may arise. The functionalized urea moiety on this particular boronic acid offers a valuable building block for constructing complex molecules with potential applications in medicinal chemistry and materials science, where properties like solubility and hydrogen-bonding capacity are paramount. The provided framework serves as a reliable starting point for the synthesis of novel biaryl compounds, empowering further discovery and innovation.

References

-

Badone, D., Baroni, M., Cardamone, R., Ielmini, A., & Guzzi, U. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(21), 7170–7173. [Link]

-

Cochet, T., & Meunier-Prest, R. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Molecules, 22(3), 446. [Link]

-

Moreno-Mañas, M., Pérez, M., & Pleixats, R. (2001). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry, 66(23), 7761–7771. [Link]

-

Patil, M. L., et al. (2015). Effect of different palladium catalysts on the Suzuki-Miyaura coupling. ResearchGate. [Link]

-

Wang, D., et al. (2018). Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. Chemical Science, 9(30), 6415–6420. [Link]

-

CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. CovaSyn. [Link]

-

McMullen, J. P., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(5), 484–491. [Link]

-

Wikipedia contributors. (2024). Suzuki reaction. Wikipedia. [Link]

-

Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis, 8(4), 3146–3155. [Link]

-

Browne, D. L., et al. (2025). Data-Led Suzuki-Miyaura Reaction Optimization: Development of a Short Course for Postgraduate Synthetic Chemists. Journal of Chemical Education. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

-

The Organic Chemist. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4890–4893. [Link]

-

Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662–13663. [Link]

Sources

- 1. Optimizing Suzuki Coupling Reactions [covasyn.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: The Utility of (4-((3,3-Dimethylureido)methyl)phenyl)boronic acid in Modern Medicinal Chemistry

These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols for (4-((3,3-Dimethylureido)methyl)phenyl)boronic acid. This document provides in-depth technical insights, detailed methodologies, and the scientific rationale behind the experimental designs.

Introduction: The Emerging Role of Aryl Boronic Acids in Drug Discovery

Boronic acids, characterized by a C-B(OH)₂ functional group, have transitioned from being primarily synthetic intermediates to a pivotal class of pharmacophores in medicinal chemistry.[1][2] Their unique ability to form reversible covalent bonds with nucleophilic residues, such as the active site serine or threonine in enzymes, has opened new avenues for designing highly specific and potent inhibitors.[1][2] The landmark approval of bortezomib (Velcade®), a dipeptidyl boronic acid, for the treatment of multiple myeloma, solidified the therapeutic potential of this chemical class.[1][3][4] Bortezomib functions as a reversible inhibitor of the 26S proteasome, a critical complex for protein degradation within cells.[3][5][6]

This compound is an aryl boronic acid derivative that presents an intriguing scaffold for drug discovery. The phenylboronic acid moiety provides the core functionality for potential enzyme inhibition, while the dimethylureido-methyl substituent offers opportunities for modifying pharmacokinetic and pharmacodynamic properties through hydrogen bonding and steric interactions. This document will explore the potential of this compound as a proteasome inhibitor, a common application for aryl boronic acids, and provide detailed protocols for its characterization and evaluation.

Potential Mechanism of Action: Proteasome Inhibition

The primary mechanism of action for many medicinally relevant boronic acids is the inhibition of the proteasome.[7] The 26S proteasome is a large, ATP-dependent protease complex responsible for the degradation of ubiquitinated proteins, playing a crucial role in cellular homeostasis, cell cycle regulation, and apoptosis.[4][5] Inhibition of the proteasome leads to the accumulation of misfolded and regulatory proteins, ultimately triggering programmed cell death in rapidly dividing cancer cells.[5][8]

The boron atom in boronic acids is electrophilic and can be attacked by the hydroxyl group of the N-terminal threonine residue in the chymotrypsin-like (β5) subunit of the proteasome, forming a stable, yet reversible, tetrahedral boronate intermediate.[1] This interaction blocks the catalytic activity of the proteasome.

Figure 1: Proposed mechanism of action for this compound as a proteasome inhibitor.

Experimental Protocols

The following protocols are designed to assess the potential of this compound as a proteasome inhibitor and an anti-cancer agent.

Protocol 1: Synthesis of this compound

Materials:

-

(4-(Bromomethyl)phenyl)boronic acid pinacol ester

-

3,3-Dimethylurea

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Deionized water

Procedure:

-

To a solution of (4-(bromomethyl)phenyl)boronic acid pinacol ester (1.0 eq) in acetonitrile, add 3,3-dimethylurea (1.2 eq) and potassium carbonate (2.0 eq).

-

Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with deionized water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired this compound pinacol ester.

-

To deprotect the boronic acid, dissolve the pinacol ester in a mixture of acetone and 1 M HCl. Stir at room temperature for 4 hours.

-

Remove the acetone under reduced pressure and extract the aqueous layer with ethyl acetate.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield this compound.

-

Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Figure 2: General workflow for the synthesis of this compound.

Protocol 2: In Vitro Proteasome Inhibition Assay

This protocol describes a fluorogenic assay to determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compound against the chymotrypsin-like activity of the 20S proteasome.

Materials:

-

Purified human 20S proteasome

-

Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂)

-

This compound (test compound)

-

Bortezomib (positive control)

-

Dimethyl sulfoxide (DMSO)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of the test compound and bortezomib in DMSO.

-

Perform serial dilutions of the stock solutions in assay buffer to create a range of concentrations for the IC₅₀ determination.

-

In a 96-well plate, add the diluted compounds to the wells. Include wells with assay buffer and DMSO as negative controls.

-

Add the purified 20S proteasome to each well and incubate at 37°C for 15 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic substrate to each well.

-

Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm every 5 minutes for 60 minutes at 37°C.

-

Calculate the rate of reaction for each concentration.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the test compound on cancer cell lines.

Materials:

-

Human multiple myeloma cell line (e.g., RPMI 8226)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound (test compound)

-

Bortezomib (positive control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well clear microplates

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator.

-

Prepare serial dilutions of the test compound and bortezomib in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the compounds. Include untreated cells as a control.

-

Incubate the plates for 48 or 72 hours.

-

Add MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of viability versus the logarithm of the compound concentration and determine the IC₅₀ value.

Data Presentation and Interpretation

The results from the experimental protocols should be tabulated for clear comparison and interpretation.

| Compound | Proteasome IC₅₀ (nM) | RPMI 8226 Cell Viability IC₅₀ (µM) |

| This compound | Experimental Value | Experimental Value |

| Bortezomib (Control) | Literature/Experimental Value | Literature/Experimental Value |

A potent compound will exhibit a low IC₅₀ value in the proteasome inhibition assay, indicating strong binding to the target. This should correlate with a low IC₅₀ value in the cell viability assay, demonstrating its efficacy in inducing cancer cell death. The comparison with a known standard like bortezomib provides a benchmark for the compound's activity.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the realm of oncology. The protocols outlined in these application notes provide a robust framework for the synthesis, characterization, and biological evaluation of this and similar aryl boronic acid derivatives. By systematically assessing its proteasome inhibitory activity and cytotoxic effects, researchers can gain valuable insights into its potential as a drug candidate. Further studies, including in vivo efficacy and toxicity assessments, would be the next logical steps in the drug development pipeline.

References

- VELCADE® (bortezomib)

- Bortezomib - Wikipedia.

- Bortezomib (Velcade™)

- bortezomib - Cancer Care Ontario.

- Trademark Velcade bortezomib.

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - MDPI.

- Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery - MDPI.

- Boronic acids as building blocks for the construction of therapeutically useful bioconjug

- Boronic acid - Wikipedia.

- 4-(Dimethylamino)phenylboronic acid - Chem-Impex.

- (4-(3-Methylureido)phenyl)boronic acid | 1182315-47-4 - Sigma-Aldrich.

- Boronic acids in medicinal chemistry: Anticancer, antibacterial and antiviral applications | Request PDF - ResearchG

- Phenylboronic Acid-polymers for Biomedical Applic

- CAS 1451391-45-9: B-(4-Bromo-3,5-dimethylphenyl)boronic acid - CymitQuimica.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

- (4-(3,3-Dimethylureido)phenyl)boronic acid 5g - Dana Bioscience.

- Which boronic acids are used most frequently for synthesis of bioactive molecules ? - ChemRxiv.

- Can anyone suggest the procedure for the synthesis of methylboronic acid and phenylethenylboronic acid ?

- Synthesis and Application of Boronic Acid Deriv

- Arylboronic acid or boronate synthesis - Organic Chemistry Portal.

- Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine - ResearchG

- Boronic Acids & Deriv

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boronic acid - Wikipedia [en.wikipedia.org]

- 3. Bortezomib - Wikipedia [en.wikipedia.org]

- 4. Bortezomib (Velcade™) in the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. registrasiobat.pom.go.id [registrasiobat.pom.go.id]

- 7. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cancer Care Ontario | Cancer Care Ontario [cancercareontario.ca]

- 9. mdpi.com [mdpi.com]

- 10. Arylboronic acid or boronate synthesis [organic-chemistry.org]

Application Note: Cross-Coupling of (4-((3,3-Dimethylureido)methyl)phenyl)boronic acid

Introduction & Strategic Utility

(4-((3,3-Dimethylureido)methyl)phenyl)boronic acid (CAS 874290-62-7) is a specialized organoboron building block designed for the modular introduction of the dimethylurea pharmacophore via Suzuki-Miyaura cross-coupling.

The urea motif is a "privileged structure" in medicinal chemistry, critical for engaging hydrogen bond donor/acceptor networks in active sites (e.g., Soluble Epoxide Hydrolase (sEH) inhibitors, Kinase inhibitors). However, the incorporation of urea-containing boronic acids presents specific challenges:

-

Catalyst Poisoning: The urea nitrogen atoms can act as Lewis bases, competitively coordinating to the Palladium (Pd) center and arresting the catalytic cycle.

-

Solubility: The polar urea tail creates solubility mismatches with non-polar aryl halides.

-

Protodeboronation: Like many benzylic-substituted boronic acids, the C-B bond is susceptible to base-catalyzed hydrolysis.

This guide provides a self-validating protocol designed to overcome these specific mechanistic hurdles, ensuring high-yield coupling while preserving the urea functionality.

Chemical Profile & Properties[1][2][3][4][5]

| Property | Specification | Mechanistic Implication |

| Formula | Moderate molecular weight (222.05 g/mol ). | |

| Structure | p-Substituted Phenylboronic Acid | Para substitution minimizes steric hindrance at the coupling site. |

| Functional Group | 3,3-Dimethylurea | Critical: The -NH- proton is weakly acidic ( |

| Solubility | DMSO, DMF, MeOH, Hot Dioxane | Poor solubility in Hexanes/Et2O. Requires polar co-solvents in coupling. |

| Stability | Hygroscopic | Store under inert gas (Ar/N2) at 2-8°C to prevent anhydride formation (boroxine). |

Mechanistic Insight: The "Urea Effect"

To optimize the reaction, one must understand the competition between the substrate and the ligand.

The Coordination Trap

In a standard Suzuki cycle, the rate-limiting step is often Transmetalation. However, with urea-containing substrates, an off-cycle equilibrium can occur where the urea nitrogen displaces a labile ligand (like triphenylphosphine) on the Pd(II) intermediate. This forms a stable, unreactive "Pd-Urea" complex.

Solution: Use chelating ligands (e.g., dppf) or bulky biaryl phosphines (e.g., XPhos) that bind Pd more tightly than the urea nitrogen, forcing the cycle forward.

Figure 1: The Catalytic Cycle highlighting the risk of Urea-mediated catalyst poisoning (Red Box). Strong ligands prevent the "Off-Cycle Trap".

Experimental Protocols

Protocol A: The "Workhorse" Method (Standard)

Best for: Coupling with reactive aryl bromides/iodides where steric hindrance is low.

Reagents:

-

Substrate: Aryl Halide (1.0 equiv)[1]

-

Boronic Acid: CAS 874290-62-7 (1.2 – 1.5 equiv)

-

Catalyst:

(3-5 mol%)-

Why: The bidentate dppf ligand prevents urea coordination.

-

-

Base:

(2.0 – 3.0 equiv)-

Why: Mild enough to prevent urea deprotonation/hydrolysis but strong enough to activate the boronic acid.

-

-

Solvent: 1,4-Dioxane : Water (4:1 ratio)

-

Why: Water is essential for the boronate activation; Dioxane solubilizes the organic halide.

-

Step-by-Step Procedure:

-

Charge: In a reaction vial equipped with a stir bar, add the Aryl Halide (1.0 mmol), Boronic Acid (1.3 mmol, 288 mg), and

(2.5 mmol, 345 mg). -

Solvent & De-gas: Add 1,4-Dioxane (4 mL) and Water (1 mL). Sparge with Nitrogen/Argon for 5-10 minutes.

-

Critical: Oxygen promotes homocoupling and catalyst death.

-

-

Catalyst Addition: Add

(0.03 mmol, ~25 mg) quickly under inert flow. Cap the vial immediately. -

Reaction: Heat to 80°C for 4–16 hours.

-

Monitoring: Check LCMS. Look for the mass of Product (M+H). If Boronic Acid remains but Halide is consumed, the reaction is complete.

-

-

Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine. Dry over

.

Protocol B: The "High-Performance" Method (Challenging Substrates)

Best for: Aryl Chlorides, sterically hindered partners, or if Protocol A fails.

Reagents:

-

Catalyst: XPhos Pd G3 (2-4 mol%)

-

Why: The bulky XPhos ligand creates a "protective shell" around Pd, completely blocking urea interference and accelerating oxidative addition.

-

-

Base:

(Tribasic Potassium Phosphate) (2.0 equiv)[1]-

Why: Higher basicity than carbonate, often necessary for difficult transmetalations.

-

-

Solvent: n-Butanol or Toluene:Water (10:1).

Modifications:

-

Perform the reaction at 100°C .

-

If solubility of the boronic acid is an issue in Toluene, add 10% DMF as a co-solvent.

Self-Validating Troubleshooting Logic

Use this decision tree to diagnose failures. The protocol is "self-validating" because specific failure modes point directly to the necessary adjustment.

Figure 2: Diagnostic Logic Flow for reaction optimization.

Purification & Handling Notes

-

Scavenging Pd: Urea groups bind Pd residues tightly. Simple filtration is often insufficient.

-

Recommendation: Treat the crude organic layer with Thiol-Silica or Charcoal for 30 minutes before concentration.

-

-

Flash Chromatography:

-

The urea group makes the product polar.

-

Eluent: Use DCM:MeOH (95:5 to 90:10) rather than Hexane:EtOAc.

-

Tailing: Add 1% Triethylamine (TEA) to the eluent if the compound streaks on silica.

-

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.

- Molander, G. A., et al. (2012). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkyltrifluoroborates. Journal of Organic Chemistry.

Sources

Application Notes and Protocols for Reactions Involving (4-((3,3-Dimethylureido)methyl)phenyl)boronic acid

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for reactions involving (4-((3,3-Dimethylureido)methyl)phenyl)boronic acid. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of both a reactive boronic acid moiety and a hydrogen-bond-donating urea group. These application notes offer detailed protocols for key transformations, such as the Suzuki-Miyaura and Chan-Lam cross-coupling reactions, along with insights into reaction optimization, safety considerations, and mechanistic principles. The aim is to equip researchers with the necessary knowledge to effectively and safely utilize this reagent in their synthetic endeavors.

Introduction: A Versatile Building Block